molecular formula C21H18ClN3O5S B3678176 N~1~-(3-chloro-4-methylphenyl)-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide

N~1~-(3-chloro-4-methylphenyl)-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide

Cat. No. B3678176
M. Wt: 459.9 g/mol
InChI Key: GBNWRBUBBUCPET-UHFFFAOYSA-N
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Description

“N~1~-(3-chloro-4-methylphenyl)-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide” is a complex organic compound that contains several functional groups, including an amide group (-CONH2), a sulfonamide group (-S(=O)2-NH-), and aromatic rings with chloro, methyl, and nitro substituents .


Molecular Structure Analysis

The compound’s molecular structure would be largely defined by its aromatic rings and the various substituents. The presence of the amide and sulfonamide groups would likely result in the formation of hydrogen bonds, affecting the compound’s three-dimensional structure .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For instance, the amide group could undergo hydrolysis, and the aromatic rings could participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups and molecular structure. For instance, the presence of polar groups like amide and sulfonamide would likely make the compound soluble in polar solvents .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, many sulfonamide compounds are used as antibiotics, where they inhibit bacterial growth by interfering with the synthesis of folic acid .

Future Directions

Future research could explore the potential applications of this compound, particularly given the biological activity associated with sulfonamide compounds . Further studies could also investigate the compound’s physical and chemical properties, and its reactivity under various conditions .

properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-(N-(2-nitrophenyl)sulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O5S/c1-15-11-12-16(13-18(15)22)23-21(26)14-24(17-7-3-2-4-8-17)31(29,30)20-10-6-5-9-19(20)25(27)28/h2-13H,14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBNWRBUBBUCPET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-methylphenyl)-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~1~-(3-chloro-4-methylphenyl)-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide

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